5-Cyanopyridine-3-sulfonyl chloride
Overview
Description
5-Cyanopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 5-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyanopyridine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 5-cyanopyridine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of a microchannel reactor, where 3-aminopyridine undergoes diazotization followed by chlorosulfonylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors, such as microchannel reactors, allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Cyanopyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Hydrolysis: The compound can hydrolyze in the presence of water, forming 5-cyanopyridine-3-sulfonic acid.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Hydrogen gas with a suitable catalyst or metal hydrides can be used for the reduction of the cyano group.
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
5-Cyanopyridine-3-sulfonic acid: Formed through hydrolysis.
Scientific Research Applications
5-Cyanopyridine-3-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is involved in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyanopyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form various derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyano group at the 5-position.
5-Bromopyridine-3-sulfonyl chloride: Contains a bromine atom instead of a cyano group at the 5-position.
5-Methylpyridine-3-sulfonyl chloride: Contains a methyl group instead of a cyano group at the 5-position.
Uniqueness
5-Cyanopyridine-3-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and properties. The cyano group can undergo reduction and other transformations, while the sulfonyl chloride group is highly reactive towards nucleophiles, making this compound versatile for various synthetic applications .
Properties
IUPAC Name |
5-cyanopyridine-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-5(2-8)3-9-4-6/h1,3-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCBFTUKKMELY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-15-0 | |
Record name | 5-cyanopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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